molecular formula C5H4BrClF2N2 B12226027 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B12226027
M. Wt: 245.45 g/mol
InChI Key: RTAPTIRJJAQJAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step often involves the use of difluoroethylating agents, such as difluoroethyl iodide, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and difluoroethyl groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloro-1H-pyrazole: Lacks the difluoroethyl group, which may result in different chemical and biological properties.

    4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the bromine atom, potentially affecting its reactivity and applications.

    3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the chlorine atom, which may influence its chemical behavior and uses.

Uniqueness

3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and difluoroethyl groups, which confer distinct chemical reactivity and potential applications. This combination of substituents can enhance its utility in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H4BrClF2N2

Molecular Weight

245.45 g/mol

IUPAC Name

3-bromo-4-chloro-1-(2,2-difluoroethyl)pyrazole

InChI

InChI=1S/C5H4BrClF2N2/c6-5-3(7)1-11(10-5)2-4(8)9/h1,4H,2H2

InChI Key

RTAPTIRJJAQJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)Cl

Origin of Product

United States

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